molecular formula C12H11FN4O3 B3748192 1-ethyl-N-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxamide

1-ethyl-N-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No. B3748192
M. Wt: 278.24 g/mol
InChI Key: QLQOCYYEUUYXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxamide, commonly known as EFPC, is a chemical compound that has been synthesized for various scientific research purposes. EFPC belongs to the pyrazole class of compounds and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of EFPC is not fully understood. However, it has been suggested that EFPC may exert its biological activities through the inhibition of various enzymes and signaling pathways. EFPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. EFPC has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. Inhibition of HDACs has been shown to have anti-cancer effects.
Biochemical and Physiological Effects:
EFPC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. EFPC has also been found to inhibit the production of pro-inflammatory cytokines, which play a role in the development of inflammation. EFPC has been shown to have anti-tuberculosis activity by inhibiting the growth of Mycobacterium tuberculosis.

Advantages and Limitations for Lab Experiments

EFPC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit promising biological activities. EFPC has also been found to have low toxicity in animal studies. However, EFPC has some limitations. It has poor solubility in water, which can make it difficult to use in some experiments. EFPC also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on EFPC. One area of research is the investigation of its potential use in the treatment of cancer. EFPC has been found to exhibit anti-cancer activity in vitro, and further studies are needed to determine its effectiveness in vivo. Another area of research is the investigation of its potential use in the treatment of tuberculosis. EFPC has been found to have anti-tuberculosis activity, and further studies are needed to determine its potential as a tuberculosis treatment. Finally, further studies are needed to investigate the mechanism of action of EFPC and to identify potential targets for its use in the treatment of various diseases.
In conclusion, 1-ethyl-N-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxamide, or EFPC, is a chemical compound that has been synthesized for various scientific research purposes. EFPC has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-tumor activities. The synthesis method of EFPC involves a multistep process, and its exact mechanism of action is not fully understood. EFPC has several advantages for lab experiments, but also has some limitations. Further research is needed to investigate the potential use of EFPC in the treatment of various diseases and to identify its mechanism of action.

Scientific Research Applications

EFPC has been synthesized for various scientific research applications, including anti-inflammatory, anti-cancer, and anti-tumor activities. It has also been found to exhibit anti-tuberculosis and anti-microbial activities. EFPC has been investigated for its potential use in the treatment of various diseases, including cancer, tuberculosis, and inflammation.

properties

IUPAC Name

1-ethyl-N-(3-fluorophenyl)-4-nitropyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O3/c1-2-16-7-10(17(19)20)11(15-16)12(18)14-9-5-3-4-8(13)6-9/h3-7H,2H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQOCYYEUUYXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(3-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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